H-D-ALLO-THR-OME HCL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

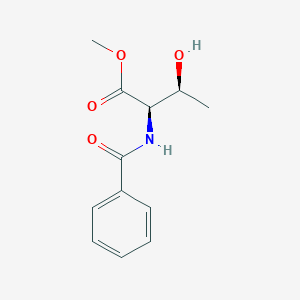

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSJLLVVZFTDEY-VKKIDBQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)OC)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-D-allo-Threonine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-allo-Threonine methyl ester hydrochloride is a chiral building block of significant interest in synthetic organic chemistry and medicinal chemistry. As a derivative of the non-proteinogenic amino acid D-allothreonine, it serves as a valuable precursor in the stereoselective synthesis of complex molecules, including peptide-based therapeutics and other biologically active compounds. Its unique stereochemistry and functional group array—a protected carboxylic acid, a free amine, and a hydroxyl group—make it a versatile tool for introducing chirality and functionality in drug discovery and development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its role in synthetic and biological pathways.

Chemical and Physical Properties

H-D-allo-Threonine methyl ester hydrochloride is a white to off-white solid.[1] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂ClNO₃ | [1] |

| Molecular Weight | 169.61 g/mol | [1] |

| CAS Number | 60538-18-3 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% to ≥98% | [1][2] |

| Melting Point | 95-97°C | [1] |

| Storage Conditions | Store at -20°C or 0-8°C | [1][2] |

| Synonyms | H-D-allo-Thr-OMe HCl, (2R,3R)-Methyl 2-Amino-3-hydroxybutanoate Hydrochloride, Methyl D-allo-Threoninate Hydrochloride | [1][2] |

Spectroscopic Data

The structural elucidation of H-D-allo-Threonine methyl ester hydrochloride and its derivatives relies on standard spectroscopic techniques. The expected data are presented below.

| Technique | Expected Characteristics |

| ¹H NMR | (in D₂O) δ ~4.1-4.3 (d, 1H, α-H), ~3.9-4.1 (m, 1H, β-H), 3.78 (s, 3H, -OCH₃), ~1.3-1.4 (d, 3H, γ-CH₃) |

| ¹³C NMR | (in D₂O) δ ~170-172 (C=O), ~66-68 (β-C), ~58-60 (α-C), ~51-53 (-OCH₃), ~19-21 (γ-CH₃) |

| IR (KBr Pellet) | ~3400-3200 cm⁻¹ (O-H, N-H stretch), ~2900-3000 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1580 cm⁻¹ (N-H bend) |

| Mass Spectrometry (ESI+) | m/z = 134.08 [M+H]⁺ (free base) |

Experimental Protocols

Synthesis of H-D-allo-Threonine Methyl Ester Hydrochloride

The most common method for the synthesis of H-D-allo-Threonine methyl ester hydrochloride is the esterification of D-allothreonine using thionyl chloride in methanol.[3]

Materials:

-

D-allothreonine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

Procedure:

-

Suspend D-allothreonine (1.0 eq) in anhydrous methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (2.0 eq) dropwise to the cooled suspension with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude H-D-allo-Threonine methyl ester hydrochloride as a white solid.

-

The crude product can be purified by recrystallization from methanol/diethyl ether.

Caption: Workflow for the synthesis of H-D-allo-Threonine methyl ester hydrochloride.

Peptide Coupling using H-D-allo-Threonine Methyl Ester Hydrochloride

H-D-allo-Threonine methyl ester hydrochloride is a key component in peptide synthesis.[4] A general protocol for peptide coupling using EDCI/HOBt is described below.

Materials:

-

N-protected amino acid (e.g., Boc-L-Alanine) (1.0 eq)

-

H-D-allo-Threonine methyl ester hydrochloride (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the N-protected amino acid and HOBt in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add EDCI and stir for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve H-D-allo-Threonine methyl ester hydrochloride in anhydrous DCM and add DIPEA to neutralize the hydrochloride salt.

-

Add the neutralized H-D-allo-Threonine methyl ester solution to the activated N-protected amino acid solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction by washing with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by flash column chromatography.

Caption: Experimental workflow for a typical peptide coupling reaction.

Applications in Drug Development and Research

Chiral Building Block

H-D-allo-Threonine methyl ester hydrochloride is a valuable chiral synthon in the asymmetric synthesis of pharmaceuticals.[4] Its two stereocenters can be used to introduce specific chirality into target molecules, which is often critical for their biological activity and selectivity.

Peptide Synthesis

As detailed in the experimental protocol, this compound is widely used in the synthesis of peptides.[4] The methyl ester serves as a protecting group for the C-terminus, allowing for the sequential addition of other amino acids to the N-terminus.

Synthesis of Bioactive Molecules

H-D-allo-Threonine methyl ester hydrochloride is a precursor in the synthesis of various bioactive compounds, including inhibitors of hepatitis A virus 3C cysteine protease.[1]

Influence on Signaling Pathways

Threonine and its derivatives can influence cellular signaling pathways. For instance, amino acids like threonine are known to modulate the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. The availability of threonine can impact mTOR activity, which in turn affects downstream processes like protein synthesis and autophagy.

Caption: The role of threonine in modulating the mTOR signaling pathway.

Safety and Handling

H-D-allo-Threonine methyl ester hydrochloride should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5] Avoid inhalation of dust and contact with skin and eyes.[5] In case of contact, rinse the affected area with plenty of water.[5] Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

H-D-allo-Threonine methyl ester hydrochloride is a versatile and valuable reagent for researchers in organic synthesis and drug discovery. Its utility as a chiral building block in the stereoselective synthesis of complex molecules, particularly peptides and other bioactive compounds, is well-established. The experimental protocols and data presented in this guide provide a comprehensive resource for the effective use of this compound in a research setting.

References

H-D-ALLO-THR-OME HCL chemical properties and structure

An In-depth Technical Guide to H-D-allo-Threonine Methyl Ester Hydrochloride

Introduction

H-D-allo-Threonine methyl ester hydrochloride (H-D-allo-Thr-OMe HCl) is a derivative of D-allothreonine, a stereoisomer of the essential amino acid threonine.[1] As a chiral building block, this compound is of significant interest to researchers and scientists in organic synthesis and drug development.[2] Its esterified carboxylic acid and hydrochloride salt form enhance its solubility and stability, making it a valuable intermediate for subsequent chemical transformations, particularly in peptide synthesis.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound.

Chemical Structure and Stereochemistry

This compound possesses two chiral centers, at the alpha-carbon (C2) and the beta-carbon (C3). The "D-allo" configuration specifies a particular stereochemistry, defined as (2R, 3R).[] The presence of the methyl ester at the carboxyl group and the hydrochloride salt at the amino group are key functional modifications.

Caption: 2D Structure of H-D-allo-Threonine Methyl Ester Hydrochloride.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 60538-18-3 | [2][5] |

| Molecular Formula | C₅H₁₁NO₃·HCl (or C₅H₁₂ClNO₃) | [2][5] |

| Molecular Weight | 169.61 g/mol | [2][5] |

| Appearance | White to off-white solid | [2][] |

| Purity | ≥95% - 98% | [2][][6] |

| Melting Point | 95-97°C or 110-113°C | [][6] |

| Optical Rotation | -22.6° (c=1.5, MeOH) | [6] |

| Storage Conditions | Store at -20°C, 0-8°C, or 2-8°C in a tightly closed container. | [2][] |

| SMILES | C--INVALID-LINK--OC)N">C@HO.Cl | |

| InChI Key | OZSJLLVVZFTDEY-VKKIDBQXSA-N | [] |

Spectroscopic Data

While a complete, publicly available dataset for this compound is limited, data from closely related compounds and patent literature provide a strong profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data is based on experimental findings for D-allothreonine methyl ester hydrochloride.[7]

| ¹H NMR (400MHz, MeOD) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| α-H | 4.09 | d | 1H | CH-N | 3.5 |

| β-H | 4.26 | d | 1H | CH-O | 6.6 |

| -OCH₃ | 3.85 | s | 3H | Ester CH₃ | N/A |

| γ-CH₃ | 1.27 | d | 3H | Threonine CH₃ | 6.6 |

Note: Predicted ¹³C NMR data for the related DL-Threonine methyl ester hydrochloride suggests signals around ~170-172 (C=O), ~66-68 (β-C), ~58-60 (α-C), ~52-54 (-OCH₃), and ~19-21 (γ-C) ppm.[8]

Mass Spectrometry (MS)

Mass spectrometry data from patent literature indicates the following.[7]

| Ionization Mode | m/z | Assignment |

| ESI | 134 (M⁺+1) | Protonated Molecule (Free Base) |

Note: Predicted fragmentation for the related DL-isomer includes ions at m/z 116.0712 [M-HCl-H₂O+H]⁺ and 74.0606 [M-HCl-C₂H₅O]⁺.[8]

Infrared (IR) Spectroscopy

Expected characteristic peaks for the DL-isomer are summarized below.[8]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H Stretch (hydroxyl) |

| ~3100-2800 | N-H Stretch (ammonium), C-H Stretch |

| ~1740 | C=O Stretch (ester) |

| ~1580 | N-H Bend (ammonium) |

| ~1200 | C-O Stretch (ester) |

| ~1100 | C-O Stretch (hydroxyl) |

Experimental Protocols

Synthesis of this compound via Esterification

This protocol is adapted from a method described for the synthesis of D-allothreonine methyl ester hydrochloride, which reports a 99.5% yield.[3][7]

Materials:

-

D-allothreonine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve D-allothreonine (e.g., 6.0 g) in anhydrous methanol (e.g., 36 mL) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add thionyl chloride (e.g., 11.8 g) dropwise to the cooled, stirring solution. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Maintain the reaction at 0°C and continue stirring for 48 hours.

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.

-

The resulting product is this compound as a white solid. Further purification can be achieved by trituration with diethyl ether.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 60538-18-3 H-D-allo-Threonine methyl ester hydrochloride AKSci X4361 [aksci.com]

- 7. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to D-allo-Threonine Methyl Ester Hydrochloride (D-allo-Thr-OMe·HCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on D-allo-Threonine Methyl Ester Hydrochloride (D-allo-Thr-OMe·HCl), a key chiral building block and intermediate in organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. This document details its chemical properties, established synthetic protocols, and key applications.

Core Chemical and Physical Properties

D-allo-Threonine Methyl Ester Hydrochloride is the hydrochloride salt of the methyl ester of D-allothreonine, an unnatural amino acid. The esterification of the carboxylic acid and the salt formation at the amine group enhance its solubility and utility in subsequent synthetic steps.

| Property | Value | References |

| CAS Number | 60538-18-3 | [1][2][3][4] |

| Molecular Formula | C₅H₁₁NO₃·HCl | [1][2] |

| Molecular Weight | 169.61 g/mol | [1][2][3][4] |

| IUPAC Name | methyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride | [] |

| Synonyms | H-D-allo-Thr-OMe HCl, D(-)-allo-Threonine methyl ester hydrochloride, Methyl D-allo-threoninate hydrochloride | [2][] |

| Appearance | White to off-white solid | [1][] |

| Purity | ≥95% - ≥98% | [1][] |

| Melting Point | 95-97°C | [] |

| Storage Conditions | Store at -20°C to 8°C | [1][] |

Synthetic Pathways and Experimental Protocols

The synthesis of D-allo-Thr-OMe·HCl is primarily achieved through the esterification of D-allothreonine. The most common methods utilize an acid catalyst in methanol to facilitate the reaction.

This is a standard and high-yielding method for the synthesis of amino acid methyl esters.[6][7]

Experimental Protocol:

-

Preparation: Cool 36 mL of anhydrous methanol to 0°C in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.[8]

-

Reagent Addition: Slowly add 11.8 g of thionyl chloride (SOCl₂) dropwise to the cold methanol with constant stirring.[8] Caution: This reaction is exothermic and releases hazardous HCl gas. This step must be performed in a well-ventilated fume hood.

-

Addition of Starting Material: Once the thionyl chloride addition is complete, add 6.0 g of D-allothreonine to the reaction mixture.[8]

-

Reaction: Maintain the reaction temperature at 0°C and stir for 48 hours.[8] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the solvent and excess thionyl chloride by evaporation under reduced pressure (in vacuo).[7][8]

-

Product: The resulting white solid is D-allothreonine methyl ester hydrochloride. The yield is reported to be approximately 99.5%.[8]

This method offers a more convenient and milder alternative to the thionyl chloride procedure, often providing good to excellent yields at room temperature.[9]

General Experimental Protocol:

-

Preparation: Place the amino acid (e.g., D-allothreonine) in a round-bottom flask.

-

Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (typically 2 equivalents) to the amino acid and stir.

-

Solvent Addition: Add anhydrous methanol to the mixture. The resulting solution or suspension is stirred at room temperature.

-

Reaction: The reaction is typically stirred for 12-24 hours. Monitor progress by TLC.

-

Work-up: After the reaction is complete, concentrate the mixture on a rotary evaporator to yield the amino acid methyl ester hydrochloride.

Applications in Research and Development

D-allo-Thr-OMe·HCl serves as a versatile intermediate in several areas:

-

Peptide Synthesis: It is a valuable building block for incorporating the unnatural D-allothreonine residue into peptides, which is crucial for developing therapeutic agents with modified stability or activity.[1]

-

Chiral Synthesis: As a chiral molecule, it is used as a starting material in the asymmetric synthesis of complex pharmaceuticals and other bioactive compounds.[1]

-

Drug Discovery: It is utilized in the synthesis of novel drug candidates. For example, it has been used as an intermediate in the preparation of inhibitors for the hepatitis A virus (HAV) 3C cysteine protease.[]

-

Biochemical Research: The compound is employed in studies of protein interactions and enzyme mechanisms.[1]

Visualized Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of D-allo-Thr-OMe·HCl using the thionyl chloride method, followed by a subsequent N-protection step as an example of its utility.

Caption: Synthetic workflow for D-allo-Thr-OMe·HCl and subsequent N-benzoylation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 60538-18-3 D-Allothreonine, methylester, hydrochloride (1:1) D-Allothreonine, methylester, hydrochloride (1:1) - CAS Database [chemnet.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]

- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of H-D-allo-Thr-OMe HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of H-D-allo-threonine methyl ester hydrochloride (H-D-allo-Thr-OMe HCl). This non-proteinogenic amino acid derivative is a valuable chiral building block for peptide synthesis and is utilized in the development of therapeutic agents, particularly in the fields of neuropharmacology and metabolic disorders.[1] Its unique stereochemistry makes it a crucial component in the creation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[1]

Physicochemical Properties

This compound is a white to off-white solid that is soluble and stable in appropriate solvents, making it suitable for a variety of applications in drug formulation and delivery systems.[1]

| Property | Value | Source |

| CAS Number | 60538-18-3 | [1][2][3] |

| Molecular Formula | C₅H₁₂ClNO₃ | [1][2][3] |

| Molecular Weight | 169.61 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 98% | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of D-allothreonine. Two common and effective methods are detailed below.

Method 1: Thionyl Chloride in Methanol

This is a widely used method for the esterification of amino acids. Thionyl chloride reacts with methanol in situ to generate hydrogen chloride, which catalyzes the esterification.

-

Suspend D-allothreonine (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0°C.

-

Add thionyl chloride (2.0 eq) dropwise to the cooled suspension.

-

Allow the reaction mixture to stir at 0°C for 48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to yield this compound as a white solid.

-

The crude product can be purified by trituration with diethyl ether or recrystallization from methanol/diethyl ether.

A reported synthesis using this method with 6.0 g of D-allothreonine and 11.8 g of thionyl chloride in 36 mL of anhydrous methanol yielded 8.5 g (99.5%) of the desired product.

Method 2: Trimethylchlorosilane in Methanol

This method offers a milder alternative for the generation of HCl in situ for the esterification reaction.

-

Suspend D-allothreonine in anhydrous methanol at room temperature.

-

Slowly add trimethylchlorosilane (TMSCl) to the suspension with vigorous stirring.

-

Continue to stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A patent for the synthesis of D-threonine provides the following ¹H NMR data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.26 | d | 6.6 | 1H | α-H |

| 4.09 | d | 3.5 | 1H | β-H |

| 3.85 | s | 3H | -OCH₃ | |

| 1.27 | d | 6.6 | 3H | γ-CH₃ |

| Solvent: MeOD, 400 MHz |

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~171 | C=O (ester) |

| ~67 | β-C |

| ~59 | α-C |

| ~52 | -OCH₃ |

| ~20 | γ-CH₃ |

| Based on predicted data for L-threonine methyl ester. |

Mass Spectrometry (MS)

The same patent provides mass spectrometry data for the synthesized product.

| m/z | Ion |

| 134 | [M + H]⁺ (free base) |

| Method: ESI |

Infrared (IR) Spectroscopy

Biological Context and Signaling Pathways

While specific signaling pathways directly involving this compound are not extensively documented, its components—D-amino acids—are increasingly recognized for their roles in neurotransmission and metabolic regulation. D-amino acids and peptides containing them are being investigated for their therapeutic potential in neurodegenerative diseases and metabolic disorders.[1]

Role in Neurodegenerative Diseases

D-amino acids, such as D-serine and D-aspartate, are known to be modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal survival.[9][10] Dysregulation of NMDA receptor signaling is implicated in the pathophysiology of Alzheimer's disease.[9][10] Peptides containing D-amino acids are being explored as therapeutics for Alzheimer's disease due to their increased resistance to proteolysis.[11] The incorporation of a D-amino acid like D-allothreonine into a peptide could therefore be a strategy to develop more stable drugs targeting pathways relevant to neurodegeneration.

Role in Metabolic Disorders

Amino acids are known to influence insulin secretion and signaling.[12][13][14][15] The mammalian target of rapamycin (mTOR) pathway is a key signaling cascade that responds to amino acid availability and plays a role in insulin signaling.[12][15] D-amino acids have also been implicated in the modulation of glucose metabolism and insulin secretion in pancreatic islets.[16] While the direct effect of this compound on these pathways is yet to be elucidated, its potential to be incorporated into peptides that modulate these processes makes it a compound of interest in metabolic research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Allothreonine, L- | C4H9NO3 | CID 99289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl L-threoninate hydrochloride | C5H12ClNO3 | CID 2734893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0004041) [hmdb.ca]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000167) [hmdb.ca]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000167) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. The Role of D-Amino Acids in Alzheimer's Disease. (2021) | Luciano Piubelli | 39 Citations [scispace.com]

- 11. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amino Acids are Necessary for the Insulin-Induced Activation of mTOR/S6K1 Signaling and Protein Synthesis in Healthy and Insulin Resistant Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amino Acid-Induced Impairment of Insulin Signaling and Involvement of G-Protein Coupling Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. How dietary amino acids and high protein diets influence insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Strategic Incorporation of H-D-allo-Threonine Methyl Ester Hydrochloride in Advanced Peptide Synthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the pivotal role of H-D-allo-Threonine methyl ester hydrochloride in the field of peptide synthesis. As the demand for sophisticated therapeutic peptides with enhanced stability and biological activity continues to grow, the use of non-proteinogenic amino acids like D-allo-threonine has become increasingly critical. This document outlines the fundamental principles, experimental protocols, and strategic considerations for incorporating this unique chiral building block into peptide structures.

Introduction: The Significance of D-allo-Threonine in Peptide Therapeutics

H-D-allo-Threonine methyl ester hydrochloride is a specialized amino acid derivative that serves as a precursor for the incorporation of D-allo-threonine into peptide chains.[1][2] D-allo-threonine, a diastereomer of the naturally occurring L-threonine, offers unique stereochemistry that can profoundly influence the pharmacological properties of a peptide.[3] The introduction of this D-amino acid can render peptides more resistant to enzymatic degradation by proteases, thereby prolonging their in-vivo half-life and enhancing their therapeutic efficacy.[4] Furthermore, the specific spatial arrangement of the hydroxyl and methyl groups on the D-allo-threonine side chain can lead to novel secondary structures and improved binding affinities to biological targets.[4][5]

Peptides containing D-allo-threonine are found in a variety of naturally occurring bioactive compounds, including the potent katanosin antibiotics.[3] The synthesis of such peptides is of significant interest for the development of new drugs targeting a range of diseases, from bacterial infections to cancer.[6][7]

Core Applications in Peptide Synthesis

The primary role of H-D-allo-Threonine methyl ester hydrochloride is as a chiral building block in both solution-phase and solid-phase peptide synthesis (SPPS).[2][8] Its hydrochloride salt form enhances stability and solubility, while the methyl ester protects the C-terminal carboxylic acid during the coupling of the N-terminus to the growing peptide chain.[8]

Key applications include:

-

Synthesis of Peptidomimetics: Creating peptide analogs with modified backbones and side chains to improve pharmacokinetic profiles.

-

Drug Discovery: Generating libraries of novel peptides for screening and identification of lead compounds with therapeutic potential.[8]

-

Development of Antibiotics: Synthesizing analogs of natural antimicrobial peptides, such as katanosin B, to combat drug-resistant bacteria.[6]

-

Biochemical Research: Probing protein-protein interactions and enzyme mechanisms with stabilized peptide ligands.[1]

Data Presentation: Comparative Analysis of Coupling Reagents

The successful incorporation of the sterically hindered D-allo-threonine residue is highly dependent on the choice of coupling reagent. While direct comparative data for H-D-allo-Threonine methyl ester hydrochloride is not extensively consolidated in the literature, the following table summarizes the general performance of common coupling reagents for sterically demanding amino acids, which is applicable to D-allo-threonine derivatives.

| Coupling Reagent Class | Example Reagents | Typical Coupling Efficiency for Hindered Residues | Key Advantages | Key Disadvantages |

| Carbodiimides | DCC, DIC, EDC | Moderate to Good | Cost-effective, readily available. | Potential for racemization, formation of insoluble byproducts (DCC).[9] |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | High to Excellent | Fast reaction times, low racemization, high yields.[9] | Higher cost, potential for side reactions if used in excess.[9] |

| Phosphonium Salts | PyBOP, PyAOP | High to Excellent | Very effective for hindered couplings, low racemization. | Higher cost, byproducts can be difficult to remove. |

| Immonium Salts | COMU | Excellent | High efficiency, good solubility of byproducts, requires less base.[9] | Higher cost compared to carbodiimides. |

Note: The selection of the optimal coupling reagent also depends on the specific peptide sequence, the solid support used (in SPPS), and the overall synthetic strategy.

Experimental Protocols

General Protocol for Solution-Phase Peptide Coupling using H-D-allo-Threonine Methyl Ester Hydrochloride

This protocol outlines a general procedure for the coupling of an N-protected amino acid to H-D-allo-Threonine methyl ester hydrochloride in solution.

Materials:

-

N-protected amino acid (e.g., Boc-L-Alanine) (1.2 equivalents)

-

H-D-allo-Threonine methyl ester hydrochloride (1.0 equivalent)

-

Coupling reagent (e.g., EDC·HCl, 1.5 equivalents)

-

Coupling additive (e.g., HOBt, 1.5 equivalents)

-

Base (e.g., Triethylamine or DIPEA, 4.0 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane or DMF)

Procedure:

-

Dissolve the N-protected amino acid and HOBt in the anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Add the coupling reagent (EDC·HCl) and stir for 15-20 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve H-D-allo-Threonine methyl ester hydrochloride in the anhydrous solvent and add the base to neutralize the hydrochloride salt.

-

Add the neutralized H-D-allo-Threonine methyl ester hydrochloride solution to the pre-activated amino acid solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.

-

Purify the resulting dipeptide by column chromatography.

N-Benzoylation of D-allothreonine Methyl Ester Hydrochloride

This protocol details a specific derivatization of D-allothreonine methyl ester hydrochloride.

Materials:

-

D-allothreonine methyl ester hydrochloride (7.0 g)

-

Anhydrous methanol (35 mL)

-

Triethylamine (11.5 g)

-

Benzoyl chloride (5.8 g)

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Under a nitrogen atmosphere, dissolve D-allothreonine methyl ester hydrochloride in anhydrous methanol.

-

Add triethylamine to the solution and cool the mixture to 0°C.

-

Slowly add benzoyl chloride to the reaction mixture.

-

Maintain the temperature at 0°C and stir for 2 hours.

-

Monitor the reaction for completion using TLC.

-

Evaporate the methanol under reduced pressure.

-

Add water to the residue and extract the product three times with ethyl acetate.

-

Combine the organic phases and wash successively with water and saturated brine.

-

Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate to obtain the N-benzoyl-D-allothreonine methyl ester. This reaction typically yields around 89.9%.

Mandatory Visualizations

General Workflow for Peptide Synthesis

The following diagram illustrates a generalized workflow for solid-phase peptide synthesis (SPPS), a common method for incorporating H-D-allo-Threonine methyl ester hydrochloride (after appropriate N-protection).

Logical Relationship of Protecting Group Strategy

The choice of protecting groups is crucial for a successful peptide synthesis. The following diagram illustrates the orthogonal protecting group strategy often employed.

Signaling Pathway Inhibition by a D-allo-Threonine Containing Peptide

Katanosin B, a natural product containing D-allo-threonine, inhibits bacterial cell wall synthesis by binding to Lipid II, a crucial precursor for peptidoglycan formation.[10][11] This mechanism is a prime example of the therapeutic potential of peptides incorporating this unique amino acid.

Conclusion

H-D-allo-Threonine methyl ester hydrochloride is a valuable and versatile building block for the synthesis of advanced peptides with improved therapeutic properties. Its strategic incorporation allows for the creation of peptides with enhanced stability against enzymatic degradation and potentially novel biological activities. A thorough understanding of appropriate protecting group strategies and coupling conditions is paramount for the successful synthesis of D-allo-threonine-containing peptides. The continued exploration of such non-proteinogenic amino acids will undoubtedly pave the way for the next generation of peptide-based therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Allothreonine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Occurrence of D-amino acids in natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid-Phase Synthesis of Lysobactin (Katanosin B): Insights into Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of the lissoclinamides: cytotoxic cyclic peptides from the ascidian Lissoclinum patella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Chiral properties of D-allo-threonine derivatives

An In-depth Technical Guide on the Chiral Properties of D-allo-Threonine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine, an essential amino acid, is distinguished by the presence of two chiral centers at its α-carbon (C2) and β-carbon (C3), giving rise to four possible stereoisomers.[1] These are classified into two pairs of enantiomers (L- and D-threonine; L- and D-allo-threonine) and two pairs of diastereomers.[1] The naturally occurring, proteinogenic form is L-threonine (2S, 3R).[1] Its diastereomer, D-allo-threonine, possesses a (2R, 3R) configuration.[1][2][3]

While not incorporated into proteins through the standard genetic code, D-allo-threonine and its derivatives are of significant interest in medicinal chemistry and drug development.[4] As non-proteinogenic amino acids, they serve as valuable chiral building blocks for synthesizing complex peptides and other molecules with specific structural and functional properties.[5][6] Their unique stereochemistry can confer resistance to proteolytic degradation, enhance conformational stability, and modulate biological activity, making them crucial components in the design of novel therapeutics, including anti-HIV and cytotoxic agents.[5] This guide provides a comprehensive overview of the chiral properties of D-allo-threonine derivatives, focusing on their stereochemistry, synthesis, analytical characterization, and application.

Stereochemistry and Chiral Properties

The defining characteristic of D-allo-threonine is its (2R, 3R) stereochemistry. This configuration distinguishes it from its diastereomer, D-threonine (2R, 3S), and its enantiomer, L-allo-threonine (2S, 3S).[1][2] This specific spatial arrangement of the amino, hydroxyl, and methyl groups influences the molecule's physical, chemical, and biological properties.

Conformational Propensities

The chirality of both the α-carbon and the β-carbon side chain significantly affects the backbone conformational sampling of peptides into which these amino acids are incorporated.[7] Atomistic molecular dynamics simulations have shown that the intrinsic backbone conformational propensities of D-amino acids are the inverse of their corresponding L-enantiomers.[7] For D-allo-threonine, the specific (2R, 3R) configuration imposes unique steric constraints that can be leveraged in de novo peptide design to achieve desired secondary structures and biological functions.[7]

Physicochemical Data

The distinct stereochemistry of D-allo-threonine derivatives results in specific measurable properties, such as optical rotation, which are critical for their identification and quality control.

| Property | Value | Derivative/Compound | Reference |

| Molecular Formula | C₄H₉NO₃ | D-allo-Threonine | [1][3] |

| Molecular Weight | 119.12 g/mol | D-allo-Threonine | [1][3] |

| IUPAC Name | (2R,3R)-2-amino-3-hydroxybutanoic acid | D-allo-Threonine | [3] |

| Melting Point | 276 °C | D-allo-Threonine | [4] |

| Optical Rotation | -8.7 ± 1° (c=2 in water) | D-allo-Threonine | [8] |

| Appearance | White to off-white crystalline solid | D-allo-Threonine | [4] |

| Diastereomeric Excess | >99% de (after recrystallization) | D-allo-Threonine | [9] |

| Purity | >99.0% (T)(HPLC) | D-allo-Threonine | [10] |

Synthesis and Chiral Separation

Obtaining optically pure D-allo-threonine is a critical step for its use in pharmaceutical applications. As it does not occur in significant natural quantities, it is typically produced via asymmetric synthesis or, more commonly, by the epimerization of a readily available stereoisomer like L-threonine, followed by separation of the resulting diastereomers.[4][5]

A common strategy involves the epimerization of inexpensive L-threonine using a catalyst in acetic acid, which yields a mixture of L-threonine and D-allo-threonine.[5][11] The subsequent separation is challenging but can be efficiently achieved by converting the amino acids into N-acetyl derivatives. The ammonium salts of these derivatives show different solubilities, allowing for separation by filtration and subsequent hydrolysis to yield D-allo-threonine with high diastereomeric excess.[5][9]

Caption: Workflow for the synthesis and separation of D-allo-threonine.

Experimental Protocols for Chiral Characterization

Confirming the stereochemical identity and purity of D-allo-threonine derivatives is paramount. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the diastereomeric excess (de) of D-allo-threonine mixtures.[5] The distinct chemical environments of the diastereomers result in different chemical shifts for corresponding protons, particularly the methyl group protons.

-

Protocol: ¹H NMR for Diastereomeric Excess Determination

-

Sample Preparation: Dissolve a precisely weighed sample of the D-allo-threonine mixture in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: Identify the signals corresponding to the methyl groups of D-allo-threonine and L-threonine.

-

Integration: Carefully integrate the distinct signals for each diastereomer.

-

Calculation: The diastereomeric excess is calculated using the formula: de (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] * 100.

-

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for the separation and quantification of all four threonine stereoisomers.[12][13] A common approach involves pre-column derivatization to attach a fluorophore, enhancing detection sensitivity.[13]

-

Protocol: Two-Step HPLC for Threonine Isomer Separation

-

Derivatization: React the amino acid sample with a fluorescent derivatizing agent, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[13]

-

First Separation (Reversed-Phase): Inject the derivatized sample onto a reversed-phase column (e.g., micro-ODS). This step separates the NBD-derivatives from other sample components.[12][13]

-

Second Separation (Chiral): The fraction containing the threonine isomers is then transferred to a chiral column (e.g., a ligand-exchange or cyclodextrin-based column). This column resolves the four individual stereoisomers (L-Thr, D-Thr, L-allo-Thr, D-allo-Thr).[12][13]

-

Detection: Use a fluorescence detector to quantify the separated isomers.

-

Quantification: Determine the concentration of each isomer by comparing peak areas to those of known standards. This method has been shown to detect D-allo-threonine in mammalian tissues at levels as low as femtomoles.[13]

-

X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute three-dimensional atomic and molecular structure of a crystalline compound.[14]

-

Protocol: Single-Crystal X-ray Crystallography

-

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the D-allo-threonine derivative, typically larger than 0.1 mm in all dimensions.[14] This is achieved by slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques.

-

Data Collection: Mount the crystal on a goniometer and place it in a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections. The intensities and positions of these reflections are recorded by a detector.[14]

-

Structure Solution: The diffraction data is processed to generate an electron density map of the crystal.

-

Structure Refinement: An atomic model is built into the electron density map and refined computationally to best fit the experimental data. The final refined structure provides the precise coordinates of each atom, confirming the (2R, 3R) absolute configuration of D-allo-threonine.[14]

-

Role in Drug Design and Development

The incorporation of D-allo-threonine derivatives into peptide-based drug candidates is a key strategy to modulate their pharmacological properties. The unique stereochemistry can lead to peptides with enhanced stability, novel conformations, and altered binding affinities for biological targets.

Caption: Logical workflow of using D-allo-threonine in peptide drug design.

This strategic incorporation has been pivotal in the synthesis of natural products and their analogs. For instance, D-allo-threonine is a key constituent of callipeltins, a class of cyclic depsipeptides isolated from marine sponges that exhibit potent anti-HIV and cytotoxic activities.[5] The synthesis of these complex molecules relies on the availability of protected D-allo-threonine derivatives, such as Fmoc-D-alloThr(tBu)-OH, for solid-phase peptide synthesis.[5]

Conclusion

The distinct chiral properties of D-allo-threonine derivatives, defined by their (2R, 3R) stereochemistry, make them indispensable tools in modern drug discovery and development. Their ability to confer unique conformational constraints and metabolic stability to peptides allows for the rational design of therapeutics with improved pharmacological profiles. A thorough understanding of the synthesis, separation, and rigorous analytical characterization of these chiral building blocks is essential for researchers and scientists aiming to unlock their full potential in creating next-generation medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Allothreonine - Wikipedia [en.wikipedia.org]

- 3. D-Allothreonine | C4H9NO3 | CID 90624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. daneshyari.com [daneshyari.com]

- 6. Z-D-Allo-Thr-OH|N-Carbobenzyloxy-D-allo-threonine [benchchem.com]

- 7. Nature versus design: the conformational propensities of D-amino acids and the importance of side chain chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. H27050.03 [thermofisher.com]

- 9. Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Threonine Derivatives [Unnatural Amino Acid Derivatives] | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Strategic Integration of H-D-allo-Thr-OMe HCl in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity, pharmacokinetic profile, and potential for adverse effects. Chiral building blocks, therefore, serve as critical starting materials in the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). Among these, H-D-allo-Thr-OMe HCl (D-allo-Threonine methyl ester hydrochloride) has emerged as a versatile and valuable synthon. Its distinct stereochemical configuration, with two chiral centers, and its bifunctional nature, possessing both an amino and a hydroxyl group, make it an attractive component for introducing chirality and building molecular complexity. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, with a focus on its use in the synthesis of antiviral agents and other bioactive molecules. We will delve into specific examples, present quantitative data, detail experimental protocols, and visualize relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Reference |

| Synonyms | D-allo-Thr-OMe·HCl, (2R,3R)-Methyl 2-Amino-3-hydroxybutanoate Hydrochloride, Methyl D-allo-Threoninate Hydrochloride | [1] |

| CAS Number | 60538-18-3 | [1] |

| Molecular Formula | C₅H₁₂ClNO₃ | [1][2] |

| Molecular Weight | 169.61 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% to ≥98% | [1] |

| Storage Conditions | 0-8°C or -20°C | [1] |

Applications in the Synthesis of Antiviral Agents

The unique stereochemistry of this compound makes it a particularly useful building block for inhibitors of viral proteases, where precise three-dimensional arrangement is critical for binding to the enzyme's active site.

Hepatitis A Virus (HAV) 3C Protease Inhibitors

This compound is utilized in the preparation of inhibitors targeting the Hepatitis A virus (HAV) 3C cysteine protease.[1] This protease is essential for the viral life cycle, as it processes the viral polyprotein into mature, functional proteins.[3] Inhibiting this enzyme effectively halts viral replication. The D-allo-threonine moiety can be incorporated into peptide-like scaffolds that mimic the natural substrate of the protease, leading to potent and selective inhibition.

Caption: General workflow for synthesizing peptidyl protease inhibitors.

The HAV 3C protease plays a crucial role in the viral replication cycle by cleaving the viral polyprotein.[3] Understanding this pathway is key to appreciating the mechanism of action of inhibitors derived from this compound.

Caption: Role of HAV 3C protease in the viral life cycle and its inhibition.

Boceprevir Analogs for SARS-CoV-2 Main Protease

The core structure of this compound has been investigated in the synthesis of analogs of Boceprevir, a known protease inhibitor, for targeting the main protease (Mpro or 3CLpro) of SARS-CoV-2. A study exploring modifications of the boceprevir scaffold found that the installation of an O-tert-butyl-threonine at the P3 position can improve the in cellulo potency of the inhibitors. While this study does not explicitly use the methyl ester, it highlights the importance of the threonine scaffold in this application.

Application in the Synthesis of β-Lactam Antibiotics

The β-lactam ring is a core structural motif in a major class of antibiotics, including penicillins and cephalosporins.[4] The stereoselective synthesis of these compounds is crucial for their biological activity. This compound can serve as a chiral precursor for the construction of the β-lactam ring, with its stereocenters directing the formation of the desired stereoisomer.

β-lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[5][6][7] They achieve this by acylating the active site of penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[8]

Caption: Mechanism of action of β-lactam antibiotics.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in synthesis. Below are representative procedures for key transformations.

Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the acylation of the amino group of this compound, a common first step in its elaboration into more complex molecules.

Materials:

-

This compound

-

Acylating agent (e.g., Benzoyl chloride)

-

Anhydrous methanol

-

Triethylamine (Et₃N)

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.

-

Add triethylamine (2.5 eq) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add the acylating agent (e.g., Benzoyl chloride, 1.1 eq) dropwise to the cooled solution.

-

Maintain the temperature at 0°C and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the methanol under reduced pressure.

-

Add water to the residue and extract the product three times with ethyl acetate.

-

Combine the organic layers and wash successively with water and saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated product.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data Example (Hypothetical): A patent for the synthesis of D-threonine describes a similar N-benzoylation of D-allothreonine methyl ester hydrochloride with a reported yield of 89.9%.

Protocol 2: Synthesis of Oxazolines from N-Acylated D-allo-Threonine Derivatives

N-acylated D-allo-threonine derivatives can be cyclized to form oxazolines, which are important heterocyclic scaffolds in many biologically active compounds.

Materials:

-

N-Acyl-D-allo-threonine methyl ester

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Under a nitrogen atmosphere, dissolve the N-acyl-D-allo-threonine methyl ester (1.0 eq) in anhydrous dichloromethane.

-

Add thionyl chloride (1.2 eq) dropwise at room temperature.

-

Reflux the reaction mixture for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and carefully quench by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude oxazoline.

-

Purify the product by column chromatography.

Quantitative Data Example (Hypothetical): A patent describing the synthesis of D-threonine mentions the formation of an oxazoline from N-benzoyl-D-allothreonine benzyl ester with a yield of 87.8%.

Conclusion

This compound stands out as a chiral building block of significant strategic importance in drug discovery. Its well-defined stereochemistry and versatile reactivity allow for the efficient and stereocontrolled synthesis of complex molecules, particularly in the realm of antiviral and antibacterial agents. The ability to introduce specific stereocenters is critical for optimizing drug-target interactions and improving the overall pharmacological profile of a drug candidate. As the demand for more potent and selective therapeutics continues to grow, the strategic application of chiral synthons like this compound will undoubtedly play an increasingly vital role in the development of next-generation medicines. This guide has provided a comprehensive overview of its properties, applications, and relevant synthetic methodologies, aiming to equip researchers and drug development professionals with the knowledge to effectively leverage this valuable chiral building block in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Peptide aldehyde inhibitors of hepatitis A virus 3C proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 7. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 8. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Expanding the Peptidic Toolbox: A Technical Guide to Unnatural Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides has emerged as a transformative strategy in peptide chemistry, offering a powerful toolkit to overcome the inherent limitations of their natural counterparts. By moving beyond the canonical 20 amino acids, researchers can precisely modulate the physicochemical and biological properties of peptides, leading to the development of novel therapeutics with enhanced stability, improved potency, and unique functionalities. This technical guide provides an in-depth exploration of the applications of UAAs in peptide chemistry, complete with experimental protocols, quantitative data, and visual workflows to empower researchers in this exciting field.

Core Applications of Unnatural Amino Acids in Peptide Design

The strategic incorporation of UAAs can address several key challenges in peptide-based drug development:

-

Enhanced Proteolytic Stability: A primary hurdle for therapeutic peptides is their rapid degradation by proteases in the body. The introduction of UAAs with modified backbones (e.g., N-methylation), bulky side chains, or D-stereochemistry can sterically hinder protease recognition and cleavage, significantly extending the in vivo half-life of the peptide.[1][2]

-

Improved Pharmacokinetic Profiles: UAAs can be designed to optimize a peptide's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the addition of lipophilic side chains can enhance membrane permeability, while the incorporation of specific motifs can promote binding to serum proteins like albumin, reducing renal clearance and prolonging circulation time.[1]

-

Increased Binding Affinity and Selectivity: The novel chemical functionalities offered by UAAs can create additional points of interaction with biological targets, leading to enhanced binding affinity and greater selectivity for the desired receptor or enzyme.[1]

-

Conformational Constraint: The biological activity of a peptide is often dictated by its three-dimensional structure. UAAs can be used to induce and stabilize specific secondary structures, such as α-helices or β-turns, through techniques like peptide stapling or macrocyclization. This pre-organization of the peptide into its bioactive conformation can lead to a significant increase in potency.[1]

-

Introduction of Bio-orthogonal Handles: UAAs can introduce chemically unique functional groups, such as azides or alkynes, into a peptide sequence. These "bio-orthogonal" handles allow for specific and efficient labeling of the peptide with imaging agents, cytotoxic drugs, or other molecular probes without interfering with biological processes.[1]

Quantitative Impact of Unnatural Amino Acid Substitution

The benefits of incorporating UAAs are not merely qualitative. The following tables summarize quantitative data from various studies, illustrating the profound impact of specific UAA substitutions on key peptide properties such as proteolytic stability and binding affinity.

Table 1: Impact of Unnatural Amino Acid Substitution on Peptide Stability

| Parent Peptide/Sequence | Unnatural Amino Acid Modification | Assay Condition | Half-Life (t½) of Parent | Half-Life (t½) of Modified Peptide | Fold Improvement | Reference |

| Somatostatin | d-Phe¹, d-Trp⁴ | Simulated Gastric Fluid (SGF) | 13 ± 2 min | > 24 h | > 110 | [3] |

| Somatostatin | d-Phe¹, d-Trp⁴ | Simulated Intestinal Fluid (SIF) | < 3 min | 8.3 ± 1.0 h | > 166 | [3] |

| Linear Peptide | Stapled with unnatural amino acids | Human Serum | 10 min | 200 min | 20 | [2] |

| YIK (anti-HIV-1 peptide) | C-terminal palmitic acid (C16) conjugation | Mouse Serum | 1.3 h | 5.9 h | 4.5 | |

| F56 | N-terminal maleimidopropionic acid (MPA) conjugation | Rat Serum | 0.42 h | 6.97 h | 16.6 |

Table 2: Impact of Unnatural Amino Acid Substitution on Binding Affinity (IC₅₀)

| Target | Parent Peptide/Sequence | Unnatural Amino Acid Substitution | IC₅₀ of Parent | IC₅₀ of Modified Peptide | Fold Improvement | Reference |

| SETD8 | KRHRKVLR | K replaced with Norleucine | Not specified | 0.33 µM | - | [4] |

| MCF-7 cells | Dimeric peptide 26[F] | F replaced with 1-Nal | ~20 µM | 14 µM | 1.4 | [5] |

| MCF-7 cells | Dimeric peptide 26[F] | F replaced with hF | ~20 µM | 18 µM | 1.1 | [5] |

| 14-3-3ζ protein | Macrocyclic peptide 2 | Two non-natural amino acids incorporated | 103 ± 9 nM | 38 ± 3 nM | 2.7 | [6] |

| HTRA1-PDZ | Synthetic peptide | Multiple UAA substitutions | Various | Various | - | [7] |

| MDM2 | 12-residue peptide | Multiple UAA substitutions | Various | Various | - | [7] |

Experimental Protocols

The successful incorporation of unnatural amino acids into peptides relies on robust and optimized synthetic methodologies. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the most common and versatile approach.

Protocol 1: General Fmoc-SPPS Cycle for Unnatural Amino Acid Incorporation

This protocol outlines a single coupling cycle for incorporating an Fmoc-protected unnatural amino acid into a growing peptide chain on a solid support.

1. Resin Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Unnatural Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents relative to the resin loading capacity) and a coupling agent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents) in DMF. b. Add a base, typically N,N-diisopropylethylamine (DIPEA; 6-10 equivalents), to the amino acid/coupling agent solution to activate the carboxylic acid. c. Immediately add the activated UAA solution to the deprotected resin. d. Agitate the mixture for 1-4 hours at room temperature. The coupling time may need to be extended for sterically hindered UAAs. e. Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary. f. Wash the resin with DMF (3-5 times).

4. Capping (Optional): a. To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF). b. Agitate for 15-30 minutes. c. Wash the resin with DMF (3-5 times).

5. Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection: a. After the final Fmoc deprotection and any N-terminal modifications, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum. b. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used and the specific unnatural amino acid. A common cocktail is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). c. Add the cleavage cocktail to the dry peptide-resin. d. Gently agitate the mixture at room temperature for 2-4 hours. e. Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

7. Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether. b. Centrifuge the ether suspension to pellet the crude peptide. c. Wash the peptide pellet with cold diethyl ether twice. d. Dry the peptide pellet under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). f. Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the development and evaluation of peptides containing unnatural amino acids.

References

- 1. youtube.com [youtube.com]

- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Stereochemistry of Threonine Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine, an essential α-amino acid, is unique among the proteinogenic amino acids for possessing two stereogenic centers, giving rise to four distinct stereoisomers. This guide provides a comprehensive overview of the stereochemistry of threonine, detailing the physicochemical properties, biological significance, and analytical separation of its isomers. Understanding these stereochemical nuances is critical for researchers in drug development, biochemistry, and nutritional science, as the spatial arrangement of atoms profoundly influences biological activity and metabolic fate.

Threonine's two chiral centers, at the α-carbon (C2) and the β-carbon (C3), result in two pairs of enantiomers and two pairs of diastereomers. The naturally occurring and most common form is L-Threonine.[1]

The four stereoisomers are:

-

(2S,3R)-Threonine (L-Threonine): The proteinogenic and biologically active enantiomer.[2][3]

-

(2R,3S)-Threonine (D-Threonine): The enantiomer of L-Threonine.[1]

-

(2S,3S)-Threonine (L-allo-Threonine): A diastereomer of L-Threonine.[1][4]

-

(2R,3R)-Threonine (D-allo-Threonine): The enantiomer of L-allo-Threonine and a diastereomer of D-Threonine.[4][5]

Physicochemical Properties of Threonine Isomers

The distinct spatial arrangements of the functional groups in threonine's stereoisomers lead to differences in their physical and chemical properties. These properties are crucial for their separation, identification, and understanding their interactions in biological systems.

| Property | (2S,3R)-L-Threonine | (2R,3S)-D-Threonine | (2S,3S)-L-allo-Threonine | (2R,3R)-D-allo-Threonine |

| Configuration | 2S, 3R | 2R, 3S | 2S, 3S | 2R, 3R |

| Melting Point (°C) | ~256 (decomposes)[6] | ~256 (decomposes) | ~272 (decomposes)[7] | ~273.5–275.0 (decomposes)[4] |

| Specific Rotation [α]D (c=2, H₂O) | -28.3° | +28.3° | +9.0°[7] | -9.0° |

| pKa₁ (α-carboxyl) | 2.09 - 2.63[8] | 2.09 - 2.63 | 2.11[7] | 2.11 |

| pKa₂ (α-amino) | 9.10 - 10.43[8] | 9.10 - 10.43 | 9.10[7] | 9.10 |

Stereochemical Relationships and Biological Significance

The stereochemistry of threonine isomers dictates their biological roles and metabolic pathways. L-Threonine is the only isomer incorporated into proteins during translation and is essential for various physiological functions.[2][3] D-Threonine and the allo-forms are generally not utilized for protein synthesis in mammals and have distinct metabolic fates.[9]

Stereochemical Relationships

The relationships between the four stereoisomers of threonine can be visualized as follows:

Caption: Stereochemical relationships between the four isomers of threonine.

Metabolic Pathways of L-Threonine and D-Threonine

The metabolic fates of L-Threonine and D-Threonine are governed by stereospecific enzymes. L-Threonine is metabolized through several pathways, primarily involving threonine dehydrogenase, threonine dehydratase, and threonine aldolase.[9] In contrast, D-Threonine is primarily metabolized via oxidative deamination by D-amino acid oxidase (DAAO), which is considered a detoxification mechanism.[9]

Caption: Simplified metabolic pathways of L-Threonine and D-Threonine.

L-Threonine Signaling Pathway

L-Threonine can act as a signaling molecule, influencing cellular processes such as proliferation and differentiation. For instance, L-Threonine has been shown to stimulate the G1/S phase transition in mouse embryonic stem cells through the PI3K/Akt, MAPKs, and mTORC signaling pathways.[10][11]

Caption: L-Threonine signaling pathway in mouse embryonic stem cells.

Experimental Protocols

Accurate separation and identification of threonine stereoisomers are essential for research and quality control. Chiral chromatography and polarimetry are key analytical techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for separating the four stereoisomers of threonine. The separation is typically performed after acid hydrolysis of peptides or proteins.

Protocol: Chiral HPLC of Threonine Isomers

-

Sample Preparation (Peptide Hydrolysis):

-

Place the peptide sample in a hydrolysis tube.

-

Add 6N HCl.

-

Seal the tube under vacuum.

-

Heat at 110°C for 24 hours.

-

Cool the tube and evaporate the HCl under a stream of nitrogen.

-

Reconstitute the amino acid residue in the HPLC mobile phase.

-

-

HPLC Conditions:

-

Column: A chiral stationary phase column, such as a CHIROBIOTIC T, is often used.[6]

-

Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 80:20 v/v).[12]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection: UV detection at 210 nm is common. For higher sensitivity, pre-column derivatization with a fluorescent tag can be employed.[13]

-

-

Data Analysis:

-

Identify the peaks corresponding to each stereoisomer by comparing their retention times with those of pure standards.

-

Quantify the amount of each isomer by integrating the peak areas.

-

Caption: Experimental workflow for chiral HPLC analysis of threonine isomers.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and resolution for the analysis of threonine stereoisomers but requires derivatization to increase the volatility of the amino acids.

Protocol: Chiral GC-MS of Threonine Isomers

-

Sample Preparation (Peptide Hydrolysis):

-

Perform acid hydrolysis as described in the HPLC protocol.

-

-

Derivatization (Two-Step):

-

Esterification: Add 1 mL of 3N HCl in isopropanol to the dried hydrolysate. Heat at 100°C for 1 hour. Evaporate the reagent under nitrogen. This converts the carboxylic acid to an isopropyl ester.[13]

-

Acylation: Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 100°C for 15 minutes. Evaporate the excess reagent. This acylates the amino and hydroxyl groups.[13]

-

-

GC-MS Conditions:

Caption: Derivatization and analysis workflow for chiral GC-MS of threonine.

Polarimetry

Polarimetry is a non-destructive technique used to measure the optical rotation of a chiral compound in solution. This is a fundamental method for characterizing enantiomers.

Protocol: Polarimetric Analysis of Threonine Isomers

-

Sample Preparation:

-

Accurately weigh a known amount of the threonine isomer.

-

Dissolve it in a known volume of a suitable solvent (e.g., water or dilute HCl) to a specific concentration.

-

-

Measurement:

-

Calibrate the polarimeter with a blank solvent.

-

Fill the sample cell with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed optical rotation (α) at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

-

Conclusion

The stereochemistry of threonine is a critical aspect that influences its physicochemical properties, biological activity, and metabolic fate. For researchers, scientists, and drug development professionals, a thorough understanding of the differences between L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine is paramount. The application of robust analytical techniques such as chiral HPLC and GC-MS is essential for the accurate separation and quantification of these isomers. As research continues to unravel the subtle yet significant roles of non-proteinogenic amino acid isomers in biological systems, the principles and methodologies outlined in this guide will serve as a valuable resource.

References

- 1. Threonine | Rupa Health [rupahealth.com]

- 2. drwillcole.com [drwillcole.com]

- 3. Allothreonine, L- | C4H9NO3 | CID 99289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Allothreonine - Wikipedia [en.wikipedia.org]

- 5. Threonine - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. L(+)-allo-Threonine CAS#: 28954-12-3 [m.chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. benchchem.com [benchchem.com]

- 10. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sedere.com [sedere.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for H-D-allo-Threonine Methyl Ester Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-allo-Threonine methyl ester hydrochloride is a non-proteinogenic amino acid derivative that serves as a valuable building block in the synthesis of novel peptides. Its unique stereochemistry, with a D-configuration at the alpha-carbon and an allo-configuration at the beta-carbon, can impart specific conformational constraints and increased resistance to enzymatic degradation in the resulting peptides.[1][2] This makes it an attractive component for the development of therapeutic peptides with enhanced stability and biological activity. These application notes provide detailed protocols for the incorporation of H-D-allo-Threonine methyl ester hydrochloride into peptide chains using both solid-phase and solution-phase synthesis techniques.

Properties of H-D-allo-Threonine Methyl Ester Hydrochloride

A clear understanding of the physicochemical properties of H-D-allo-Threonine methyl ester hydrochloride is essential for its effective use in peptide synthesis.

| Property | Value | Reference |

| Synonyms | D-allo-Thr-OMe·HCl, Methyl D-allo-threoninate hydrochloride | Chem-Impex |

| CAS Number | 60538-18-3 | Chem-Impex |

| Molecular Formula | C₅H₁₁NO₃·HCl | Chem-Impex |

| Molecular Weight | 169.61 g/mol | Chem-Impex |

| Appearance | White or off-white solid | Chem-Impex |

| Purity | ≥98% | Chem-Impex |

| Storage Conditions | 0-8°C | Chem-Impex |

Peptide Synthesis Strategies

The incorporation of H-D-allo-Threonine methyl ester hydrochloride can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis. The choice of strategy depends on the desired peptide length, scale of synthesis, and purification requirements.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides in a laboratory setting.[3][4] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5][] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[4][5]

This protocol describes the manual synthesis of a peptide incorporating a D-allo-Threonine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Selection and Swelling:

-